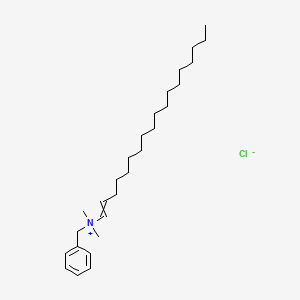

N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride

Description

N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride is a quaternary ammonium compound (QAC) characterized by a benzyl group, two methyl substituents, and an octadec-1-en-1-yl (C18:1) chain linked to a positively charged nitrogen atom, with chloride as the counterion. Its structural uniqueness lies in the unsaturated C18 alkyl chain, which distinguishes it from saturated-chain analogs like benzalkonium chloride (BAC) homologs (C12, C14, C16). QACs of this class are widely used as surfactants, disinfectants, and antimicrobial agents due to their ability to disrupt microbial membranes via electrostatic and hydrophobic interactions .

Properties

CAS No. |

649721-75-5 |

|---|---|

Molecular Formula |

C27H48ClN |

Molecular Weight |

422.1 g/mol |

IUPAC Name |

benzyl-dimethyl-octadec-1-enylazanium;chloride |

InChI |

InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-25H,4-18,26H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WHBYRKBHHULLEP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride typically involves the quaternization of N,N-dimethyloctadec-1-en-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products

Oxidation: Oxidation typically yields benzyl alcohol or benzaldehyde.

Reduction: Reduction results in the formation of N,N-dimethyloctadec-1-en-1-amine.

Substitution: Substitution reactions can produce a variety of benzyl-substituted derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Properties

N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride exhibits significant antimicrobial activity, making it useful in various disinfectant formulations. Its mechanism of action involves disrupting cellular membranes, leading to cell lysis. This property is crucial in developing antiseptics and disinfectants for healthcare settings.

Case Study: Efficacy Against Pathogens

A study demonstrated that formulations containing this compound effectively inactivated a range of pathogens, including bacteria and fungi. The effectiveness was notably higher against Gram-positive bacteria compared to Gram-negative strains due to the differences in membrane structure.

| Pathogen | Inactivation Time (seconds) | Concentration (mg/L) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 30 | 200 |

| Candida albicans | 20 | 150 |

Pharmaceutical Formulations

Preservative Use

In pharmaceutical products, this compound serves as a preservative due to its antimicrobial properties. It is commonly incorporated into eye drops, nasal sprays, and topical formulations to prevent microbial contamination.

Case Study: Eye Drop Formulations

Research on eye drop formulations containing this compound showed improved stability and reduced microbial growth over time compared to formulations without it. The study highlighted its role in enhancing the shelf-life and safety of ophthalmic products.

Industrial Applications

Surfactant Properties

As a surfactant, this compound is utilized in cleaning agents and emulsifiers. Its ability to lower surface tension makes it effective in formulations for personal care products such as shampoos and conditioners.

| Application | Functionality |

|---|---|

| Hair Care Products | Conditioning agent |

| Household Cleaners | Surface active agent |

| Industrial Cleaners | Emulsification |

Material Science

Polymer Synthesis

This compound plays a role in synthesizing long-chain aliphatic polymers, contributing to the development of materials with specific mechanical properties. Its incorporation can enhance the thermal stability and mechanical strength of polymer matrices.

Case Study: Polymer Blends

A study investigated the effects of adding this compound to polymer blends, revealing improvements in tensile strength and flexibility. These enhancements make such materials suitable for applications in packaging and automotive industries.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride involves its interaction with microbial cell membranes. The long hydrophobic tail inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged components of the membrane. This disrupts the membrane integrity, leading to cell lysis and death. The compound also interferes with membrane-bound enzymes and transport proteins, further inhibiting microbial growth.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among QACs include alkyl chain length, saturation, and substituent groups. Below is a comparative analysis:

*CMC values vary with experimental conditions (e.g., pH, temperature).

Key Observations :

- Chain Length : Longer alkyl chains (e.g., C16) increase hydrophobicity, enhancing membrane disruption but reducing water solubility. The C18:1 analog may exhibit even stronger lipid bilayer penetration but requires formulation adjustments to mitigate solubility limitations .

- Micellization : Shorter chains (C12) form micelles at higher concentrations, while longer chains (C16) aggregate at lower concentrations. Excess surfactant (e.g., C12 BAC) can lead to the "empty micelle effect," reducing antimicrobial efficacy at high doses .

Antimicrobial Activity

QACs exhibit concentration-dependent antimicrobial activity. Comparative data from studies on analogs include:

| Compound | MIC* against E. coli (μg/mL) | MIC against S. aureus (μg/mL) | Key Applications |

|---|---|---|---|

| C12-BAC (BAC12) | 10–50 | 5–20 | Surface disinfectants |

| C14-BAC | 5–25 | 2–10 | Healthcare sanitizers |

| C16-BAC | 2–10 | 1–5 | Industrial preservatives |

| C18:1 analog (theoretical) | ~1–5 (estimated) | ~0.5–2 (estimated) | Potential use in lipid-envelope virus inhibition |

*Minimum Inhibitory Concentration (MIC) values are approximate and strain-dependent.

Mechanistic Insights :

- The C18:1 compound’s unsaturated chain may enhance penetration into lipid bilayers, similar to how hydroxyethyl substituents in DHEMA (N,N-bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride) improve decontamination rates at pH 11 .

- Longer chains (C16, C18) generally show superior gram-positive bacterial inhibition due to thicker peptidoglycan layers requiring deeper hydrophobic interactions .

Industrial and Formulation Considerations

- C16-BAC and C18:1 Analog : Ideal for low-water formulations (e.g., wipes, creams) but may require co-surfactants to stabilize micelles .

- Regulatory Status : BAC homologs (C12–C16) are widely approved for cosmetics and pharmaceuticals, while C18 analogs are less common and may require additional safety assessments .

Research Findings and Trends

Chain Length vs. Efficacy : Optimal activity occurs at C12–C16 for most pathogens. The C18:1 variant’s unsaturated chain could extend this range for specialized applications, though empirical data are needed .

Synergistic Formulations : Mixtures of C12, C14, and C16 BACs (e.g., commercial benzalkonium chloride) outperform single-chain compounds due to balanced solubility and antimicrobial coverage .

Environmental Impact : Longer-chain QACs (C16+) exhibit higher persistence in aquatic systems, raising concerns about ecological toxicity .

Biological Activity

N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride is a quaternary ammonium compound known for its significant biological activity, particularly as an antimicrobial agent. This compound, characterized by a long hydrophobic alkyl chain and a cationic nature, exhibits properties that make it effective against a variety of microorganisms. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₃H₄₁NCl

- Molecular Weight : Approximately 422.1 g/mol

- Structure : The compound features a benzyl group and two dimethyl groups attached to a long-chain aliphatic amine, with an unsaturated carbon chain (octadec-1-en-1) enhancing its surfactant properties.

The antimicrobial efficacy of this compound is primarily attributed to its interaction with microbial membranes:

- Electrostatic Attraction : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, leading to cell lysis.

- Membrane Disruption : It disrupts the lipid bilayer of bacterial cells, compromising cellular permeability and inducing leakage of intracellular contents .

- Inhibition of Cellular Processes : The compound may also interfere with cellular signaling pathways, influencing cell growth and apoptosis.

Antimicrobial Activity

This compound has demonstrated effectiveness against various bacteria and fungi:

- Gram-positive Bacteria : More susceptible due to their thicker peptidoglycan layers.

- Fungi : Effective in inhibiting growth at specific concentrations; studies have shown complete inhibition of fungal growth at higher concentrations (e.g., 1000 ppm) in laboratory settings .

Efficacy Data Table

| Microorganism Type | Concentration (ppm) | Observed Effect |

|---|---|---|

| Gram-positive Bacteria | 1000 | Complete inhibition |

| Fungi (e.g., P. vaccinii) | 1000 | Complete inhibition |

| Gram-negative Bacteria | 1000 | Reduced efficacy compared to Gram-positive |

Case Studies

- Antimicrobial Efficacy : In a study assessing the effectiveness of various quaternary ammonium compounds, this compound showed superior antimicrobial activity against non-spore-forming bacteria and fungi. Its performance was notably better than that of shorter-chain analogs .

- Application in Disinfectants : The compound has been incorporated into disinfectant formulations used in healthcare settings, demonstrating rapid bactericidal activity and prolonged residual effects on surfaces .

- Impact on Cellular Signaling : Research indicated that exposure to this compound could alter cellular signaling pathways in certain microbial strains, potentially affecting their growth dynamics and resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.